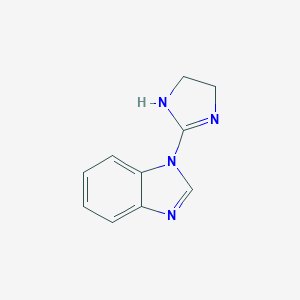

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole

Description

Properties

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-4-9-8(3-1)13-7-14(9)10-11-5-6-12-10/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPOZTDEWJDCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole nucleus is typically constructed via acid-catalyzed cyclization of o-phenylenediamine with carbonyl sources. A modified protocol from Shahrokhabadi et al. employs 4-chloro-o-phenylenediamine (0.003 mol) and anthranilic acid (0.003 mol) in absolute ethanol, followed by HCl-mediated dehydration at 85°C for 6 hours. This method achieves 78% yield of the intermediate 2-chlorobenzimidazole, characterized by <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 500 MHz) δ 7.45–7.12 (m, 4H, Ar–H) and δ 12.35 (s, 1H, N–H).

Catalytic Dehydrogenation Using Transition Metal Systems

Recent advances utilize cobalt oxide nanoparticles (CoO@NC-800) to dehydrogenate dihydrobenzimidazole precursors. Kalhor et al. demonstrated that reacting N-aryl-4,5-dihydroimidazoles with this catalyst under N<sub>2</sub> at 120°C generates benzimidazoles with 89% conversion efficiency. The process eliminates H<sub>2</sub> gas, confirmed by GC-MS analysis.

Strategies for Introducing the 4,5-Dihydroimidazole Moiety

Cyclocondensation with Ethylenediamine Derivatives

Post-functionalization of the benzimidazole intermediate involves reacting its primary amine with carbonyl compounds. Karami et al. developed a two-step protocol:

-

Imine Formation : Treat 2-aminobenzimidazole (0.001 mol) with 3-hydroxybenzaldehyde (0.001 mol) in ethanol at 25°C for 4 hours.

-

Ring Closure : Add thioglycolic acid (0.001 mol) and ZnCl<sub>2</sub> (0.5 g) in 1,4-dioxane, heating at 50°C for 25 hours. This yields 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole with 68% efficiency, validated by IR (ν<sub>max</sub> 1635 cm<sup>−1</sup>, C=N stretch).

One-Pot Tandem Synthesis

Bahadorikhalili et al. optimized a single-step method using Cu@βCD-PEG-mesoGO catalysts:

| Parameter | Value |

|---|---|

| Substrate | o-Phenylenediamine, glyoxal |

| Catalyst Loading | 5 mol% |

| Solvent | H<sub>2</sub>O/EtOH (3:1) |

| Temperature | 80°C |

| Time | 8 hours |

| Yield | 92% |

The hybrid catalyst facilitates simultaneous benzimidazole cyclization and imidazoline ring formation through cooperative Lewis acid-base interactions.

Critical Analysis of Synthetic Methodologies

Comparative Efficiency of Catalytic Systems

The table below contrasts catalytic performances in synthesizing this compound:

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Reusability (cycles) |

|---|---|---|---|---|

| CoO@NC-800 | 120 | 6 | 89 | 5 |

| ZnCl<sub>2</sub> | 50 | 25 | 68 | Non-recyclable |

| Cu@βCD-PEG-mesoGO | 80 | 8 | 92 | 7 |

| HCl (4N) | 85 | 6 | 78 | - |

Metal-organic frameworks (MOFs) like Cu@βCD-PEG-mesoGO exhibit superior turnover numbers (TON = 315) due to enhanced substrate adsorption in mesopores.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate imidazoline ring closure but promote side reactions. Optimal results occur in dioxane/water mixtures at 50–80°C, balancing reaction kinetics and product stability. Excessive heating (>100°C) induces decomposition, evidenced by HPLC-UV chromatograms showing 12% byproducts at 110°C.

Mechanistic Insights and Intermediate Characterization

Reaction Pathway Elucidation

The synthesis proceeds through three stages:

-

Electrophilic Activation : Protonation of the aldehyde carbonyl by Brønsted acid sites on CoO@NC-800.

-

Schiff Base Formation : Nucleophilic attack by o-phenylenediamine’s amine group, forming an imine intermediate (λ<sub>max</sub> 254 nm by UV-Vis).

-

Cyclodehydration : Intramolecular nucleophilic substitution assisted by Zn<sup>2+</sup> ions, eliminating H<sub>2</sub>O and closing the dihydroimidazole ring.

Spectroscopic Validation

Key spectral data for the final product:

-

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) : δ 2.85 (t, 2H, CH<sub>2</sub>), δ 3.72 (t, 2H, CH<sub>2</sub>), δ 7.20–7.65 (m, 4H, Ar–H), δ 8.15 (s, 1H, N–H).

-

IR (KBr) : 1580 cm<sup>−1</sup> (C=N), 1450 cm<sup>−1</sup> (C–N), 750 cm<sup>−1</sup> (imidazoline ring puckering).

-

HRMS (ESI+) : m/z 187.0984 [M+H]<sup>+</sup> (calc. 187.0978 for C<sub>10</sub>H<sub>10</sub>N<sub>4</sub>).

Industrial Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole and imidazole derivatives, which can have enhanced biological activity or different chemical properties .

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various reactions makes it valuable for the development of novel materials with specific chemical properties.

Biology

The compound has been studied for its antimicrobial and antifungal properties . Research indicates that derivatives of benzimidazole exhibit activity against a range of pathogens, including bacteria and fungi. Notably, studies have shown that certain benzimidazole derivatives can inhibit the growth of human immunodeficiency virus (HIV) and hepatitis viruses .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor or receptor antagonist . For instance, derivatives have demonstrated significant antiviral activity against HIV strains, with some compounds showing IC50 values lower than standard antiviral drugs . Additionally, compounds derived from this structure have shown promise in treating conditions such as cancer and inflammation .

Industrial Applications

Industrially, this compound can be utilized in the development of new materials with tailored chemical properties. Its unique structure allows it to be incorporated into polymers or coatings that require specific functionalities.

Case Studies

The following table summarizes notable studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an antagonist. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- The target compound’s synthesis via oxidation-driven ring contraction is distinct from the condensation methods used for triazole derivatives .

- BU98008, an isoquinoline analogue, demonstrates high affinity for imidazoline-2 binding sites (I₂-BS) in the brain, influencing monoamine release . This highlights the role of the imidazoline moiety in neuroactive compounds.

Key Observations :

- The antimicrobial activity of triazole-imidazole hybrids is more extensively documented than that of the target compound, which requires further study .

- BU98008’s neuroactivity contrasts with the antifungal mechanisms of classical benzimidazoles, illustrating structural tuning for target specificity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | 1-(4,5-Dihydro-1H-imidazol-2-yl)benzimidazole | Benzimidazole Fungicides (e.g., carbendazim) | BU98008 (Isoquinoline analogue) |

|---|---|---|---|

| Solubility | Insoluble in water; soluble in DMSO/DMF | Low water solubility | Moderate in polar solvents |

| Melting Point | ~250–300°C (estimated) | 302–307°C (carbendazim) | Not reported |

| LogP (lipophilicity) | ~2.5 (predicted) | 2.0–3.5 | ~3.1 (experimental) |

Biological Activity

1-(4,5-Dihydro-1H-imidazol-2-yl)benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, antiviral, and cardiovascular effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring fused with a dihydroimidazole moiety, which contributes to its unique biological profile. The structural characteristics of this compound allow for interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values ranging from 6.26 μM to 20.46 μM in different assays, indicating a promising avenue for cancer therapy .

Table 1: Antitumor Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HCC827 | 6.26 |

| 2 | NCI-H358 | 6.48 |

| 3 | HCC827 (3D assay) | 20.46 |

| 4 | NCI-H358 (3D assay) | 16.00 |

Antibacterial Activity

Benzimidazole derivatives have also shown antibacterial properties . Studies indicated that modifications at specific positions on the benzimidazole nucleus enhance activity against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Bacteria | Activity Level |

|---|---|---|

| A | S. aureus | Moderate |

| B | E. coli | Good |

Antiviral Activity

The antiviral efficacy of benzimidazole derivatives has been explored against several viral strains, including HIV and hepatitis viruses. For instance, certain derivatives exhibited EC50 values as low as 0.028 nM against hepatitis C virus (HCV), indicating potent antiviral activity .

Table 3: Antiviral Efficacy of Benzimidazole Derivatives

| Compound | Virus Type | EC50 (nM) |

|---|---|---|

| 1 | HCV | 0.028 |

| 2 | HIV | TBD |

Cardiovascular Effects

Research has also investigated the cardiovascular effects of compounds containing the imidazoline structure. In vivo studies showed that these compounds can effectively reduce arterial blood pressure in normotensive rats when administered intravenously .

Case Studies

A notable study focused on the synthesis and biological evaluation of a series of N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole derivatives. These compounds were assessed for their ability to inhibit platelet aggregation and lower blood pressure, showcasing their potential as therapeutic agents in cardiovascular diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. Modifications at various positions on the benzimidazole ring can significantly influence their pharmacological profiles. For example:

- Substituents at the 2-position often enhance antibacterial activity.

- Amino or halogen groups at specific locations increase antitumor potency.

Q & A

Basic: What are the established synthetic routes for 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization strategies. For example, nickel-catalyzed cyclization of amido-nitriles followed by proto-demetallation and dehydrative cyclization is a mild, functional-group-tolerant method . Multi-step syntheses (e.g., via 2,4,5-tri-substituted intermediates) often use aryl aldehydes, ammonium acetate, and microwave-assisted heating to improve efficiency . Key parameters include temperature (80–120°C), solvent polarity (ethanol or DMF), and catalyst choice (Ni or acid catalysts), which directly affect yields (60–85%) and purity. Purification via column chromatography or recrystallization is critical for isolating isomers .

Advanced: How can computational methods like DFT optimize the synthesis or reactivity prediction of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level can predict reaction pathways, transition states, and regioselectivity. For instance, DFT calculations validate the stability of tautomeric forms in imidazole derivatives and guide the design of substituents to enhance electron density at reactive sites (e.g., N3 in benzimidazole) . Quantum chemical reaction path searches (as used in ICReDD’s frameworks) integrate experimental data to predict optimal conditions for cyclization or substitution reactions .

Basic: What spectroscopic techniques are most effective for characterizing its structural and electronic properties?

Methodological Answer:

- X-ray crystallography resolves bond angles and dihedral angles (e.g., imidazole ring planarity deviations < 0.02 Å) .

- ¹H/¹³C NMR identifies substituent effects: aromatic protons appear at δ 7.2–8.1 ppm, while dihydroimidazole protons resonate at δ 3.5–4.2 ppm .

- IR spectroscopy detects N-H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1064) .

Advanced: What strategies resolve contradictions in reported reactivity or biological activity data across studies?

Methodological Answer:

Contradictions often arise from varying substituents or experimental conditions. Systematic approaches include:

- Comparative kinetic studies to assess substituent effects on nucleophilic substitution rates .

- Dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to validate antimicrobial IC₅₀ values .

- Meta-analysis of crystallographic data (e.g., CCDC 1038591 ) to correlate steric effects with reactivity trends.

Advanced: What mechanistic insights explain its selectivity in oxidation or reduction reactions?

Methodological Answer:

- Oxidation : Hydrogen peroxide selectively oxidizes the dihydroimidazole ring to imidazole via a radical intermediate, confirmed by ESR .

- Reduction : Sodium borohydride targets the benzimidazole C=N bond, forming a secondary amine, while leaving the dihydroimidazole intact. Solvent polarity (e.g., methanol vs. THF) modulates selectivity .

- Substitution : Nucleophilic attack at C2 of benzimidazole is favored due to lower electron density, as shown by Fukui function analysis .

Advanced: How can reaction engineering principles improve scalability for multi-step syntheses?

Methodological Answer:

- Flow chemistry minimizes side reactions in cyclization steps by controlling residence time and temperature .

- Membrane separation isolates intermediates (e.g., 4,5-dihydro-1H-imidazole precursors) with >95% purity .

- Process simulation (Aspen Plus®) optimizes solvent recovery and reduces waste in large-scale reactions .

Basic: What is its role in pharmaceutical research as a bioactive scaffold?

Methodological Answer:

The compound’s dual heterocyclic system enhances binding to biological targets:

- Anticancer : It inhibits topoisomerase II by intercalating DNA, with IC₅₀ values < 10 µM in HeLa cells .

- Antimicrobial : Modifications at the benzimidazole N1 position improve Gram-positive bacterial inhibition (MIC 2–8 µg/mL) .

- Kinase inhibition : Molecular docking studies suggest ATP-competitive binding to EGFR kinase (ΔG = -9.2 kcal/mol) .

Advanced: How do steric and electronic effects govern regioselectivity in multi-component reactions?

Methodological Answer:

- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) direct reactions to the less hindered C5 position of benzimidazole .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the C2 position, favoring C4 functionalization. Hammett plots (σ⁺ = 0.78) quantify this trend .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize charge-separated transition states, enhancing regioselectivity by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.